Pyrotinib dimaleate (Standard)

描述

属性

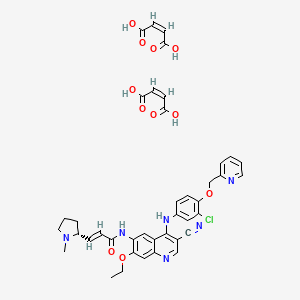

IUPAC Name |

(Z)-but-2-enedioic acid;(E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H31ClN6O3.2C4H4O4/c1-3-41-30-17-27-25(16-28(30)38-31(40)12-10-24-8-6-14-39(24)2)32(21(18-34)19-36-27)37-22-9-11-29(26(33)15-22)42-20-23-7-4-5-13-35-23;2*5-3(6)1-2-4(7)8/h4-5,7,9-13,15-17,19,24H,3,6,8,14,20H2,1-2H3,(H,36,37)(H,38,40);2*1-2H,(H,5,6)(H,7,8)/b12-10+;2*2-1-/t24-;;/m1../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLHFGQSCVQPTIN-XUZAKNADSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CC5CCCN5C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C2C(=C(C=NC2=C1)C#N)NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)NC(=O)/C=C/[C@@H]5N(CCC5)C.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H39ClN6O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

815.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1397922-61-0 |

Source

|

| Record name | SHR-1258 dimaleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1397922610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PYROTINIB MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85KUE857XM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Preclinical Efficacy of Pyrotinib Dimaleate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrotinib (B611990) dimaleate is an oral, irreversible, pan-ErbB receptor tyrosine kinase inhibitor (TKI) that targets the human epidermal growth factor receptor (HER) family, including HER1 (EGFR), HER2, and HER4.[1][2][3] Preclinical studies have demonstrated its potent anti-tumor activity in various cancer models, particularly those with HER2 overexpression or mutations. This technical guide provides a comprehensive overview of the preclinical efficacy of pyrotinib, detailing its mechanism of action, summarizing key quantitative data from in vitro and in vivo studies, and outlining the experimental protocols used to evaluate its effects.

Mechanism of Action

Pyrotinib exerts its anti-tumor effects by irreversibly binding to the ATP binding sites within the intracellular kinase domains of EGFR, HER2, and HER4.[2][4] This covalent binding inhibits the formation of both homodimers and heterodimers of the HER family receptors and their subsequent auto-phosphorylation.[2] The blockade of these initial signaling events leads to the downregulation of major downstream pathways, including the RAS/RAF/MEK/MAPK and PI3K/AKT signaling cascades, which are crucial for tumor cell proliferation, survival, migration, and invasion.[2][5]

Furthermore, preclinical evidence suggests that pyrotinib can induce HER2 degradation. It has been shown to promote HER2 endocytosis and ubiquitylation, leading to its degradation through the proteasome and lysosomal pathways.[1][6][7] This reduction in HER2 protein levels further contributes to the sustained inhibition of HER2-driven oncogenic signaling. Some studies also indicate that pyrotinib can trigger DNA damage in HER2-positive cancer cells, mediated by the activation of the reactive oxygen species (ROS)/heat shock factor 1 (HSF-1) signaling pathway.[1]

In Vitro Efficacy

A substantial body of in vitro research has demonstrated the potent and selective anti-cancer effects of pyrotinib across a range of cancer cell lines, with a particular focus on HER2-positive breast cancer.

Table 1: Summary of In Vitro Efficacy of Pyrotinib in Cancer Cell Lines

| Cell Line | Cancer Type | Key Findings | Reference |

| SK-BR-3 | HER2+ Breast Cancer | Significantly inhibited cell viability and induced apoptosis.[1] Promoted HER2 endocytosis and ubiquitylation, leading to HER2 degradation.[1] Downregulated the expression of p-Akt, p-p65, and FOXC1.[2] | [1][2] |

| AU565 | HER2+ Breast Cancer | Significantly inhibited proliferation, migration, and invasion.[2] | [2] |

| SKBR-3/FU | 5-FU-Resistant HER2+ Breast Cancer | Inhibited cell growth and synergistically inhibited growth when combined with 5-FU.[8] Decreased IC50 values of 5-FU.[8] | [8] |

| MDA-MB-453/FU | 5-FU-Resistant HER2+ Breast Cancer | Inhibited cell growth and synergistically inhibited growth when combined with 5-FU.[8] | [8] |

| H2170 | HER2+ Non-Small Cell Lung Cancer (NSCLC) | Suppressed tumorigenicity by promoting HER2 degradation and inhibiting downstream signaling.[6] | [6] |

| Calu-3 | HER2+ Non-Small Cell Lung Cancer (NSCLC) | Suppressed tumorigenicity by promoting HER2 degradation and inhibiting downstream signaling.[6] | [6] |

| NCI-N87 | HER2+ Gastric Cancer | Enhanced radiosensitivity by inhibiting the ERK1/2 signaling pathway.[9] | [9] |

| SNU-216 | HER2+ Gastric Cancer | Enhanced radiosensitivity by inhibiting the ERK1/2 signaling pathway.[9] | [9] |

| OSCC Cell Lines | Oral Squamous Cell Carcinoma | Suppressed proliferation, colony formation, and migration. Promoted apoptosis and induced cell cycle arrest.[10] | [10] |

In Vivo Efficacy

The anti-tumor activity of pyrotinib has been consistently demonstrated in various preclinical xenograft models, corroborating the findings from in vitro studies.

Table 2: Summary of In Vivo Efficacy of Pyrotinib in Xenograft Models

| Xenograft Model | Cancer Type | Treatment | Key Findings | Reference |

| SKBR3 Xenograft | HER2+ Breast Cancer | Pyrotinib (20 mg/kg) | Substantially reduced tumor volume compared to the control group.[1] No significant differences in body weight, suggesting a lack of toxicity.[1] | [1] |

| Breast Cancer Xenograft | HER2+ Breast Cancer | Pyrotinib (30 mg/kg), Adriamycin (5 mg/kg), or combination | The combination of pyrotinib and adriamycin showed synergistic anticancer activities and a higher inhibitory rate than either monotherapy.[2][5] | [2][5] |

| SKBR-3/FU Xenograft | 5-FU-Resistant HER2+ Breast Cancer | Pyrotinib (10 mg/kg), 5-FU (20 mg/kg), or combination | The combination of pyrotinib and 5-FU more effectively inhibited tumor growth than either drug alone.[8] | [8] |

| HER2+ NSCLC Xenograft | HER2+ Non-Small Cell Lung Cancer (NSCLC) | Pyrotinib | Suppressed tumor growth in an ARIH1-dependent manner.[6] | [6] |

| OSCC Xenograft | Oral Squamous Cell Carcinoma | Pyrotinib | Effectively inhibited the occurrence and development of OSCC.[10] | [10] |

Signaling Pathways and Experimental Workflows

Diagram 1: Pyrotinib's Inhibition of HER2 Signaling Pathways

Caption: Pyrotinib inhibits HER2 dimerization, blocking downstream PI3K/AKT and RAS/MAPK pathways.

Diagram 2: Experimental Workflow for In Vitro Evaluation of Pyrotinib

Caption: A typical workflow for assessing the in vitro efficacy of pyrotinib.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cell lines such as SK-BR-3 and AU565 are seeded into 96-well plates at a specified density (e.g., 5 x 10³ cells/well) and cultured overnight to allow for attachment.

-

Treatment: The cells are then treated with various concentrations of pyrotinib dimaleate, adriamycin, or a combination of both for different time points (e.g., 24, 48, 72 hours).[2]

-

MTT Incubation: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 20 µL of 5 mg/mL) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The supernatant is removed, and dimethyl sulfoxide (B87167) (DMSO) (e.g., 150 µL) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader. The cell viability is calculated as a percentage of the control group.

Western Blot Analysis

-

Cell Lysis: Following treatment with pyrotinib, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1-2 hours at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., HER2, p-HER2, AKT, p-AKT, ERK, p-ERK, FOXC1, p65) overnight at 4°C.

-

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

-

Animal Model: Female BALB/c nude mice (e.g., 4-6 weeks old) are used.

-

Tumor Cell Implantation: A suspension of cancer cells (e.g., 1 x 10⁷ SKBR3 cells) in a suitable medium (e.g., PBS or Matrigel) is subcutaneously injected into the flank of each mouse.

-

Tumor Growth and Grouping: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomly assigned to different treatment groups: vehicle control, pyrotinib, and/or combination therapy.

-

Drug Administration: Pyrotinib is administered orally (e.g., 20 or 30 mg/kg daily), while other drugs like adriamycin may be given via intraperitoneal injection.[1][5]

-

Monitoring: Tumor volume and body weight are measured at regular intervals (e.g., every 3 days).[1][5] Tumor volume is calculated using the formula: (length × width²)/2.

-

Endpoint and Analysis: At the end of the study (e.g., after 27 days), the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis such as western blotting or immunohistochemistry.[5][11]

Conclusion

The preclinical data for pyrotinib dimaleate strongly support its potent and selective anti-tumor activity, particularly in HER2-positive cancers. Its mechanism of action, involving irreversible inhibition of the HER family of receptors and subsequent blockade of key downstream signaling pathways, translates to significant efficacy in both in vitro and in vivo models. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of pyrotinib and to develop novel combination strategies to overcome drug resistance and improve patient outcomes.

References

- 1. Pyrotinib induces cell death in HER2-positive breast cancer via triggering HSP90-dependent HER2 degradation and ROS/HSF-1-dependent oxidative DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Synergistic Effects of Pyrotinib Combined With Adriamycin on HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. onclive.com [onclive.com]

- 4. dovepress.com [dovepress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Pyrotinib promotes the antitumor effect of T-DM1 by increasing drug endocytosis in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrotinib Sensitizes 5-Fluorouracil-Resistant HER2+ Breast Cancer Cells to 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 9. karger.com [karger.com]

- 10. The efficacy and potential mechanisms of pyrotinib in targeting EGFR and HER2 in advanced oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Pyrotinib Dimaleate: A Technical Guide to Target Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrotinib (B611990) dimaleate is an orally bioavailable, irreversible, pan-ErbB receptor tyrosine kinase inhibitor (TKI).[1][2][3] It exerts its therapeutic effect by targeting key members of the epidermal growth factor receptor (EGFR) family, namely EGFR (HER1), HER2, and HER4.[4][5] This targeted action disrupts downstream signaling pathways crucial for cell proliferation, survival, and differentiation, making pyrotinib a significant agent in the treatment of HER2-positive cancers.[4][6] This technical guide provides a comprehensive overview of the binding affinity of pyrotinib to its target receptors, detailed experimental protocols for assessing this affinity, and a visual representation of the associated signaling pathways.

Mechanism of Action

Pyrotinib functions as an irreversible inhibitor by covalently binding to the ATP-binding site within the intracellular kinase domain of EGFR, HER2, and HER4.[4] This covalent modification is achieved through a Michael addition reaction with a cysteine residue in the active site. By forming this irreversible bond, pyrotinib effectively blocks the autophosphorylation of the receptors and the subsequent activation of downstream signaling cascades, primarily the PI3K/Akt and MAPK pathways.[4]

Quantitative Binding Affinity Data

The binding affinity of pyrotinib has been quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity. It is important to note that different studies have reported varying IC50 values, which may be attributed to different experimental conditions and assay systems.

| Target Receptor | IC50 Value (nM) | Source |

| EGFR (HER1) | 5.6 ± 3.9 | [4] |

| 13 | [7] | |

| 0.5 | [8] | |

| HER2 | 8.1 ± 2.3 | [4] |

| 38 | [7] | |

| 3 | [8] | |

| HER4 | Not explicitly quantified, but activity is confirmed | [2][4][5] |

| 0.8 | [8] |

Note on Ki and Kd Values: To date, publicly available literature has not extensively reported the inhibition constant (Ki) or the dissociation constant (Kd) for pyrotinib. For irreversible inhibitors like pyrotinib, the IC50 value and the rate of covalent bond formation (k_inact_) are often the primary metrics used to characterize potency.

Experimental Protocols

The determination of pyrotinib's binding affinity typically involves biochemical kinase assays and cell-based proliferation assays. Below are detailed methodologies representative of those used in the field.

Biochemical Kinase Inhibition Assay

This assay directly measures the inhibitory effect of pyrotinib on the enzymatic activity of purified EGFR, HER2, and HER4 kinases.

a. Materials:

-

Purified recombinant human EGFR, HER2, and HER4 kinase domains

-

Pyrotinib dimaleate stock solution (in DMSO)

-

ATP (Adenosine triphosphate)

-

Specific peptide substrate for each kinase

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader

b. Protocol:

-

Compound Preparation: Prepare serial dilutions of pyrotinib in DMSO and then dilute further in kinase assay buffer to the desired final concentrations.

-

Reaction Setup: In a 96-well or 384-well plate, add the kinase, the specific peptide substrate, and the various concentrations of pyrotinib. Include a vehicle control (DMSO without pyrotinib) and a no-enzyme control.

-

Initiation of Reaction: Initiate the kinase reaction by adding a predetermined concentration of ATP.

-

Incubation: Incubate the reaction mixture at a constant temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Termination and Detection: Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. This is often done by adding a detection reagent that converts ADP to a luminescent or fluorescent signal.

-

Data Analysis: The signal intensity is measured using a microplate reader. The percentage of kinase inhibition is calculated relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the pyrotinib concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Proliferation Assay (e.g., MTT Assay)

This assay assesses the effect of pyrotinib on the viability and proliferation of cancer cell lines that overexpress the target receptors.

a. Materials:

-

HER2-positive cancer cell lines (e.g., SK-BR-3, BT-474)

-

Cell culture medium and supplements (e.g., DMEM, FBS)

-

Pyrotinib dimaleate stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

b. Protocol:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of pyrotinib. Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the culture medium and add a solubilization solution to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: Normalize the absorbance data to the vehicle control to determine the percentage of cell viability. The IC50 value is calculated by plotting the percentage of viability against the logarithm of the pyrotinib concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathways

The following diagrams illustrate the EGFR, HER2, and HER4 signaling pathways and the point of inhibition by pyrotinib.

Caption: EGFR/HER2/HER4 signaling pathways and inhibition by pyrotinib.

Experimental Workflow

The following diagram outlines the general workflow for determining the IC50 of pyrotinib using a cell-based assay.

Caption: Workflow for IC50 determination of pyrotinib.

Conclusion

Pyrotinib dimaleate is a potent, irreversible pan-ErbB inhibitor with significant activity against EGFR, HER2, and HER4. Its mechanism of action, involving covalent binding to the kinase domain, leads to the effective blockade of key oncogenic signaling pathways. The quantitative data, while showing some variability across studies, consistently demonstrates low nanomolar IC50 values, underscoring its high potency. The experimental protocols outlined in this guide provide a framework for the accurate assessment of its binding affinity, which is crucial for ongoing research and development in the field of targeted cancer therapy.

References

- 1. Discovery and development of pyrotinib: A novel irreversible EGFR/HER2 dual tyrosine kinase inhibitor with favorable safety profiles for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pyrotinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. P110α inhibitor alpelisib exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mdpi.com [mdpi.com]

In Vitro Antitumor Activity of Pyrotinib Dimaleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrotinib (B611990) dimaleate, an orally administered, irreversible pan-ErbB receptor tyrosine kinase inhibitor, has demonstrated significant antitumor activity in preclinical studies.[1][2] This small molecule targets the epidermal growth factor receptor (EGFR/HER1), human epidermal growth factor receptor 2 (HER2), and HER4, thereby inhibiting key signaling pathways implicated in tumor cell proliferation and survival.[1][3] This technical guide provides a comprehensive overview of the in vitro antitumor effects of pyrotinib, detailing its mechanism of action, efficacy across various cancer cell lines, and the experimental protocols used to elucidate its activity.

Mechanism of Action

Pyrotinib exerts its antitumor effects by covalently binding to the ATP-binding sites of EGFR, HER2, and HER4.[2][4] This irreversible binding blocks the homo- and heterodimerization of the HER family receptors, inhibiting their autophosphorylation and subsequent activation of downstream signaling cascades.[1][2] The two primary pathways affected are the PI3K/AKT/mTOR and the RAS/RAF/MEK/MAPK pathways, both of which are critical for cell growth, proliferation, and survival.[2][3] By inhibiting these pathways, pyrotinib effectively suppresses tumor cell proliferation and induces apoptosis.[2][5]

Data Presentation: In Vitro Efficacy

The cytotoxic effects of pyrotinib have been evaluated across a range of cancer cell lines, with a particular focus on those with HER2 overexpression. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are summarized in the tables below.

Table 1: IC50 Values of Pyrotinib in Human Breast Cancer Cell Lines

| Cell Line | HER2 Expression | IC50 (24h) | Reference |

| SKBR3 | Overexpression | Lowest among tested | [5] |

| MDA-MB-453 | Overexpression | Sensitive | [5] |

| MDA-MB-231 | Low/Negative | Less Sensitive | [5] |

| MDA-MB-468 | Low/Negative | Less Sensitive | [5] |

Table 2: IC50 Values of Pyrotinib in Other Cancer Cell Lines

| Cell Line | Cancer Type | HER2 Expression | IC50 | Reference |

| NCI-N87 | Gastric Cancer | Overexpression | Not specified, but sensitive | [1][6] |

| MKN45 | Gastric Cancer | High | Not specified, but sensitive | [1] |

| KYSE-150 | Esophageal Cancer | High | Sensitive | [3] |

| TE-1 | Esophageal Cancer | High | Sensitive | [3] |

| TSC2-deficient MEFs | - | - | 11.5 µM (48h) | [7][8] |

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to assess the antitumor activity of pyrotinib.

Cell Viability Assay (CCK-8 Assay)

This assay is used to determine the effect of pyrotinib on cell proliferation.

Materials:

-

Cancer cell lines of interest

-

Pyrotinib dimaleate

-

Cell Counting Kit-8 (CCK-8)

-

96-well plates

-

Complete cell culture medium

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[9][10][11][12]

-

Drug Treatment: Prepare serial dilutions of pyrotinib in the culture medium. After 24 hours of cell attachment, replace the medium with 100 µL of the pyrotinib dilutions.[9][11][12]

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[9][11][12]

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[9][10][11][12]

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.[9][10][11][12]

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The cell viability is calculated as a percentage of the control (untreated) cells.[9][10][11][12]

Apoptosis Assay (Flow Cytometry with Annexin V and Propidium Iodide Staining)

This method quantifies the number of apoptotic and necrotic cells following pyrotinib treatment.

Materials:

-

Cancer cell lines

-

Pyrotinib dimaleate

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Binding Buffer

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed and treat cells with desired concentrations of pyrotinib for a specified duration.[13]

-

Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, use trypsin to detach them.[13][14]

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.[13]

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[13]

-

Flow Cytometry Analysis: Add 1X Binding Buffer to each tube and analyze the cells on a flow cytometer within one hour.[13] Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both.[14]

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect changes in the phosphorylation status of key proteins in the PI3K/AKT and MAPK/ERK pathways.

Materials:

-

Cancer cell lines

-

Pyrotinib dimaleate

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels

-

PVDF membranes

-

Chemiluminescence detection system

Procedure:

-

Cell Lysis: After treatment with pyrotinib, wash cells with ice-cold PBS and lyse them using lysis buffer.[15]

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).[15]

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.[16][17]

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1-2 hours at room temperature.[16]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[16]

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

-

Detection: Visualize the protein bands using a chemiluminescence detection system.[15] The levels of phosphorylated proteins are typically normalized to the total protein levels.

Visualizations

Signaling Pathway Diagrams

Caption: Pyrotinib's mechanism of action.

Experimental Workflow Diagram

Caption: General experimental workflow.

Conclusion

In vitro studies have consistently demonstrated the potent antitumor activity of pyrotinib dimaleate, particularly in cancer cells overexpressing HER2. Its mechanism of action, involving the irreversible inhibition of HER family receptors and subsequent blockade of critical downstream signaling pathways, provides a strong rationale for its clinical development. The experimental protocols and data presented in this guide offer a foundational understanding for researchers and drug development professionals working to further characterize and advance this promising therapeutic agent.

References

- 1. Pyrotinib treatment on HER2-positive gastric cancer cells promotes the released exosomes to enhance endothelial cell progression, which can be counteracted by apatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Synergistic Effects of Pyrotinib Combined With Adriamycin on HER2-Positive Breast Cancer [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Pyrotinib induces cell death in HER2-positive breast cancer via triggering HSP90-dependent HER2 degradation and ROS/HSF-1-dependent oxidative DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrotinib enhances the radiosensitivity of HER2-overexpressing gastric and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pyrotinib Targeted EGFR-STAT3/CD24 Loop-Mediated Cell Viability in TSC [mdpi.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. apexbt.com [apexbt.com]

- 11. ptglab.com [ptglab.com]

- 12. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]

- 13. benchchem.com [benchchem.com]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. The Synergistic Effects of Pyrotinib Combined With Adriamycin on HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Pharmacokinetics and Metabolism of Pyrotinib (B611990) Dimaleate

This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and metabolism of pyrotinib, an irreversible pan-ErbB receptor tyrosine kinase inhibitor. Pyrotinib targets the human epidermal growth factor receptor (HER) family, including HER1 (EGFR), HER2, and HER4, by covalently binding to the ATP-binding site in their intracellular kinase domains.[1][2] This action blocks downstream signaling pathways like PI3K/AKT and MAPK, inhibiting tumor cell proliferation.[1][2][3][4] Approved in China, it is primarily used in combination with capecitabine (B1668275) for the treatment of HER2-positive, advanced or metastatic breast cancer.[5][6]

Pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME)

The pharmacokinetic profile of pyrotinib has been characterized in healthy volunteers and patients with HER2-positive breast cancer.

Absorption

Following oral administration, pyrotinib is absorbed relatively slowly, with the time to reach maximum plasma concentration (Tmax) ranging from 3 to 5 hours.[7] Pharmacokinetic analyses have shown that exposure to pyrotinib, as measured by the maximum concentration (Cmax) and the area under the concentration-time curve (AUC), increases in a dose-dependent manner, indicating a linear PK profile.[7][8] Steady-state plasma concentrations are typically achieved within 8 days of repeated daily administration, with no significant accumulation observed.[5][7] The bioavailability of pyrotinib is reported to increase when taken with food.[9]

Distribution

Pyrotinib exhibits wide distribution in the body, with a large apparent volume of distribution (Vd/F) at a steady state estimated to be between 2,570 L and 3,820 L.[10] Population PK modeling suggests that patient age and total protein levels can significantly affect the apparent volume of distribution, though the impact is considered limited and does not necessitate dose adjustments.[6][7][11]

Pyrotinib is highly bound to plasma proteins (~95%).[9] A significant characteristic of pyrotinib is its ability to form covalent bonds with human plasma proteins, independent of enzymatic activity.[5][12] Studies have shown that approximately 58.3% of the total plasma radioactivity AUC is attributed to these covalently bound materials.[5][12] The proposed mechanism is a Michael addition reaction with the Lys190 residue of human serum albumin.[5][12]

Metabolism

Metabolism is the primary route of clearance for pyrotinib.[9] The hepatic cytochrome P450 (CYP) 3A4 enzyme is the main contributor, responsible for over 75-90% of its biotransformation.[7][9][10]

The primary metabolic pathways identified in humans are:

-

O-depicoline (leading to metabolite M1)

-

Oxidation of the pyrrolidine (B122466) ring (leading to metabolite M5)

-

Oxidation of the pyridine (B92270) ring (leading to metabolites M6-1, M6-2, M6-3, and M6-4)[5][12]

In plasma, the major circulating entities are unchanged pyrotinib and the metabolites M1 (SHR150980), M2 (SHR151468), and M5 (SHR151136).[5][12] However, pyrotinib itself remains the most significant component, accounting for 10.9% of the total plasma radioactivity based on AUC ratios, while the metabolites M1, M2, and M5 account for 1.9%, 1.0%, and 3.0%, respectively.[12]

Excretion

Pyrotinib and its metabolites are eliminated predominantly through feces.[7][10] A mass balance study using radiolabeled [¹⁴C]pyrotinib in healthy male volunteers showed that after a single 402 mg oral dose, a mean of 92.6% of the total radioactivity was recovered within 240 hours.[5][12] Of the recovered dose, 90.9% was excreted in the feces, while urinary excretion was minimal at 1.7%.[5][12] The majority of the fecal excretion occurred within the first 48 hours.[5] The mean plasma terminal half-life for total radioactivity was 47.9 hours, which is longer than the 29.3-hour half-life for the parent pyrotinib, likely due to the presence of metabolites and covalently bound materials.[5]

Data Presentation: Quantitative Pharmacokinetics

The following tables summarize key quantitative data from pharmacokinetic studies.

Table 1: Mean Pharmacokinetic Parameters of Pyrotinib, Metabolites, and Total Radioactivity in Healthy Male Volunteers After a Single 402 mg Oral Dose of [¹⁴C]pyrotinib

| Analyte | Cmax (ng eq./mL) | Tmax (h) | AUC₀₋∞ (h*ng eq./mL) | t₁/₂ (h) |

| Total Radioactivity | 396 | 4.0 | 18200 | 47.9 |

| Pyrotinib (Parent) | 99.0 | 4.0 | 1980 | 29.3 |

| M1 (SHR150980) | 16.3 | 4.0 | 344 | N/A |

| M2 (SHR151468) | 10.2 | 4.0 | 187 | N/A |

| M5 (SHR151136) | 43.6 | 4.0 | 553 | N/A |

| Data sourced from a study in healthy Chinese men. Cmax and AUC are presented as geometric means. Tmax is presented as the median.[5] |

Table 2: Mass Balance and Cumulative Excretion of Radioactivity After a Single 402 mg Oral Dose of [¹⁴C]pyrotinib

| Excretion Route | Mean Cumulative Excretion (% of Administered Dose) | Range (%) |

| Urine | 1.7 | 1.3 - 2.3 |

| Feces | 90.9 | 84.1 - 93.6 |

| Total Recovery | 92.6 | 85.4 - 95.5 |

| Data collected over 240 hours post-dose in healthy male volunteers.[5][12] |

Table 3: Major Drug-Related Materials Identified in Feces and Urine (% of Administered Dose)

| Component | Feces (% of Dose) | Urine (% of Dose) |

| Pyrotinib (Parent) | 8.00 | 0.852 |

| M1 | 1.49 | 0.127 |

| M2 | 4.29 | 0.099 |

| M5 | 6.18 | N/A |

| M6-2 | N/A | 0.179 |

| N/A: Not available or not a major component in that matrix.[5] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic and metabolism studies.

Human Mass Balance and Metabolism Study

-

Objective: To investigate the absorption, metabolism, and excretion of pyrotinib.

-

Study Population: Six healthy, non-smoking Chinese male volunteers.[5]

-

Dosing: Subjects received a single oral dose of 402 mg of [¹⁴C]pyrotinib.[5][12]

-

Sample Collection: Blood samples were collected at predefined time points up to 240 hours post-dose. Urine and feces were collected for 240 hours post-dose.[5]

-

Analytical Methods:

-

Total Radioactivity: Measured in plasma, urine, and feces using liquid scintillation counting.

-

Metabolite Profiling and Identification: Plasma, urine, and fecal homogenate samples were analyzed using high-performance liquid chromatography (HPLC) with a radiodetector.[5] Metabolite structures were elucidated using high-resolution mass spectrometry (MS).[5][10]

-

Bioanalytical Method for Pharmacokinetic Studies in Patients

-

Objective: To quantify pyrotinib concentrations in plasma for population PK modeling.

-

Matrix: Human plasma.

-

Methodology: A validated ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is typically used.[7][10]

-

Procedure:

-

Sample Preparation: Protein precipitation is a common technique for extracting pyrotinib from plasma samples.[13]

-

Chromatographic Separation: Samples are separated on a C18 column using a gradient elution.[13]

-

Quantification: Detection is performed using a mass spectrometer in multiple reaction monitoring (MRM) mode.

-

-

Validation: The method is validated according to FDA and other regulatory guidelines for selectivity, linearity, precision, accuracy, and stability.[10][14] The lower limit of quantitation (LLOQ) is typically around 0.429 ng/mL.[7]

In Vitro Covalent Binding Assessment

-

Objective: To determine if pyrotinib binds covalently to plasma proteins and if the binding is enzyme-dependent.

-

Methodology:

-

[¹⁴C]pyrotinib was incubated with human plasma at 37°C for various durations (e.g., 2, 5, 8, and 24 hours).[5][12]

-

At each time point, proteins were precipitated, and the radioactivity in the supernatant was measured.

-

A time-dependent decrease in extractable radioactivity indicates covalent binding.[5]

-

To identify the binding site, the incubated plasma was subjected to HCl hydrolysis, and the resulting adducts (e.g., pyrotinib-lysine) were identified using mass spectrometry.[5][12]

-

Visualizations: Pathways and Workflows

Pyrotinib Signaling Pathway Inhibition

Caption: Pyrotinib inhibits HER2, blocking PI3K/AKT and MAPK signaling.

Pyrotinib Metabolic Pathways in Humans

Caption: Primary metabolic pathways of pyrotinib mediated by CYP3A4.

Experimental Workflow for Human ADME Study

Caption: Workflow for a human mass balance and metabolism study.

References

- 1. What is Pyrotinib Maleate used for? [synapse.patsnap.com]

- 2. Pathological response and metabolites’ prognostic role in HER2-positive breast cancer treated with neoadjuvant pyrotinib, trastuzumab, nab-paclitaxel, and carboplatin: a single-arm phase II trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficacy and safety of pyrotinib‐containing regimen in the patients with HER2‐positive metastatic breast cancer: A multicenter real‐world study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Synergistic Effects of Pyrotinib Combined With Adriamycin on HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolism and disposition of pyrotinib in healthy male volunteers: covalent binding with human plasma protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Population pharmacokinetic modeling of pyrotinib in patients with HER2-positive advanced or metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medrxiv.org [medrxiv.org]

- 8. Phase I Study and Biomarker Analysis of Pyrotinib, a Novel Irreversible Pan-ErbB Receptor Tyrosine Kinase Inhibitor, in Patients With Human Epidermal Growth Factor Receptor 2-Positive Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prediction of pyrotinib exposure based on physiologically-based pharmacokinetic model and endogenous biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A validated UPLC-MS/MS method for quantification of pyrotinib and population pharmacokinetic study of pyrotinib in HER2-positive breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medrxiv.org [medrxiv.org]

- 12. Metabolism and disposition of pyrotinib in healthy male volunteers: covalent binding with human plasma protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A validated UPLC-MS/MS method for quantification of pyrotinib and population pharmacokinetic study of pyrotinib in HER2-positive breast cancer patients [pharmrxiv.de]

- 14. akjournals.com [akjournals.com]

An In-depth Technical Guide to the Chemical Synthesis and Characterization of Pyrotinib Dimaleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrotinib (B611990), an irreversible dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), has emerged as a significant therapeutic agent in the treatment of HER2-positive cancers. This technical guide provides a comprehensive overview of the chemical synthesis and characterization of its dimaleate salt. Detailed experimental protocols for the multi-step synthesis are presented, alongside a thorough analysis of the spectroscopic and chromatographic data that confirm the structure, purity, and identity of the final compound. Furthermore, this document elucidates the mechanism of action of Pyrotinib by visualizing the EGFR/HER2 signaling pathways it inhibits.

Chemical Synthesis of Pyrotinib Dimaleale

The synthesis of Pyrotinib is a multi-step process that involves the sequential construction of the core quinoline (B57606) scaffold followed by the introduction of the side chains and, finally, salt formation. The general synthetic scheme is outlined below.

Synthesis of Intermediates

The synthesis commences with the preparation of key intermediates. A plausible synthetic route, based on published literature and patent filings, involves the following key transformations[1][2][3]:

-

Step 1: Condensation to form PYRO-002. The synthesis begins with the condensation reaction of an appropriate amino derivative (PYRO-001) with diethylphosphonoacetate (B8399255) to yield the intermediate PYRO-002.

-

Step 2: Wittig Reaction to form PYRO-004. A Wittig reaction between PYRO-002 and another intermediate, PYRO-003, leads to the formation of the core structure, PYRO-004.

Final Synthesis and Salt Formation

The final step involves the conversion of the advanced intermediate PYRO-004 to Pyrotinib, followed by the formation of the dimaleate salt.

-

Step 3: Formation of Pyrotinib. The specific reaction to yield the final free base of Pyrotinib from PYRO-004 is proprietary and detailed in patent literature.

-

Step 4: Formation of Pyrotinib Dimaleate. The purified Pyrotinib free base is then treated with maleic acid to afford Pyrotinib dimaleate.

A patent outlines a method for preparing pyrotinib through a series of steps involving the preparation of several key intermediates[3].

Experimental Protocols

While precise, industrial-scale protocols are often proprietary, the following represents a generalized laboratory-scale synthesis based on available information.

| Step | Reaction | Key Reagents and Conditions | Purpose |

| 1 | Condensation | PYRO-001, Diethylphosphonoacetate, suitable base and solvent. | Formation of the initial phosphonate (B1237965) intermediate. |

| 2 | Wittig Reaction | PYRO-002, PYRO-003, strong base (e.g., NaH) in an aprotic solvent. | Carbon-carbon bond formation to construct the core structure. |

| 3 | Final Assembly | PYRO-004, and other necessary reactants as per patent literature. | Completion of the Pyrotinib free base structure. |

| 4 | Salt Formation | Pyrotinib free base, Maleic Acid in a suitable solvent (e.g., Ethanol/Acetone). | To produce the more stable and bioavailable dimaleate salt. |

Characterization of Pyrotinib Dimaleate

The comprehensive characterization of Pyrotinib dimaleate is crucial to confirm its identity, purity, and quality. A combination of spectroscopic and chromatographic techniques is employed.

Spectroscopic Characterization

| Technique | Parameter | Observed Data |

| ¹H NMR | Chemical Shift (δ) | Characteristic peaks corresponding to the aromatic, vinylic, and aliphatic protons of the Pyrotinib and maleate (B1232345) moieties. |

| ¹³C NMR | Chemical Shift (δ) | Resonances for all unique carbon atoms in the molecule, confirming the carbon skeleton. |

| Mass Spectrometry (MS) | m/z | Molecular ion peak corresponding to the protonated Pyrotinib free base [M+H]⁺. |

Detailed, specific peak assignments for NMR and MS would require access to proprietary data but would be a critical component of a full internal characterization report.

Chromatographic Characterization

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of Pyrotinib dimaleate.

| Parameter | Method Details | Typical Result |

| Purity Assay (HPLC) | Column: C18 reverse-phaseMobile Phase: Gradient of acetonitrile (B52724) and water with a suitable buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid)Detection: UV at a specific wavelength | Purity >99.5% |

| Related Substances | Same as purity assay, with validated methods for detecting known impurities and degradation products. | Individual impurities below ICH reporting thresholds. |

UPLC-MS/MS methods have been developed for the quantification of pyrotinib in biological matrices, demonstrating good selectivity and linearity[4]. These methods are crucial for pharmacokinetic studies.

Mechanism of Action and Signaling Pathways

Pyrotinib functions as a potent and selective dual inhibitor of EGFR and HER2[5]. These receptor tyrosine kinases are key components of signaling pathways that regulate cell growth, proliferation, and survival. Overexpression or mutation of EGFR and HER2 is a hallmark of several cancers.

Pyrotinib covalently binds to the ATP-binding site in the kinase domain of both EGFR and HER2, leading to irreversible inhibition of their kinase activity. This blockade prevents the autophosphorylation and activation of these receptors, thereby inhibiting downstream signaling cascades, primarily the PI3K/Akt and MAPK pathways[1].

EGFR/HER2 Signaling Pathway Inhibition by Pyrotinib

Caption: EGFR/HER2 signaling pathway and its inhibition by Pyrotinib.

Experimental Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of Pyrotinib Dimaleate.

Conclusion

This technical guide has detailed the chemical synthesis and characterization of Pyrotinib dimaleate. The multi-step synthesis, while complex, yields a highly pure and well-characterized final product. The analytical methods described herein are essential for ensuring the quality and consistency of this important therapeutic agent. The visualization of the EGFR/HER2 signaling pathway provides a clear understanding of Pyrotinib's mechanism of action, which is fundamental for ongoing research and drug development efforts in the field of oncology.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis method of pyrotinib - Eureka | Patsnap [eureka.patsnap.com]

- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 4. A validated UPLC-MS/MS method for quantification of pyrotinib and population pharmacokinetic study of pyrotinib in HER2-positive breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Pyrotinib Dimaleate: Molecular Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrotinib (B611990) dimaleate, an orally bioavailable small molecule inhibitor, has emerged as a significant therapeutic agent in the landscape of targeted cancer therapy. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and mechanism of action of pyrotinib dimaleate. It delves into its pharmacokinetics, clinical efficacy, and the experimental methodologies used for its evaluation. Detailed protocols for key analytical and biological assays are provided, alongside visual representations of its signaling pathways and experimental workflows to facilitate a deeper understanding for research and drug development professionals.

Molecular Structure and Physicochemical Properties

Pyrotinib dimaleate is the dimaleate salt of pyrotinib, an irreversible pan-ErbB receptor tyrosine kinase inhibitor.[1][2] The chemical structure of pyrotinib comprises a complex heterocyclic core, essential for its targeted inhibitory activity.

Table 1: Molecular and Physicochemical Properties of Pyrotinib Dimaleate

| Property | Value | Reference(s) |

| IUPAC Name | (2E)-N-[4-[[3-chloro-4-(2-pyridinylmethoxy)phenyl]amino]-3-cyano-7-ethoxy-6-quinolinyl]-3-[(2R)-1-methyl-2-pyrrolidinyl]-2-propenamide, (2Z)-2-butenedioate | [3] |

| Molecular Formula | C40H39ClN6O11 | [3] |

| Molecular Weight | 815.22 g/mol | [3] |

| CAS Number | 1397922-61-0 | [3] |

| Appearance | Solid | N/A |

| Solubility | Acetonitrile (B52724): Slightly Soluble (0.1-1 mg/ml), DMSO: Sparingly Soluble (1-10 mg/ml), Water: Slightly Soluble (0.1-1 mg/ml) | N/A |

Mechanism of Action and Signaling Pathways

Pyrotinib is a potent and irreversible dual inhibitor of the epidermal growth factor receptor (EGFR/HER1) and human epidermal growth factor receptor 2 (HER2).[1][4] It also exhibits activity against HER4.[1][2] By covalently binding to the ATP binding site in the intracellular kinase domain of these receptors, pyrotinib blocks their autophosphorylation and downstream signaling.[5] This inhibition disrupts key cellular pathways responsible for tumor cell proliferation, survival, and metastasis, primarily the PI3K/AKT and MAPK/ERK signaling cascades.[5]

Pharmacokinetics

Pyrotinib dimaleate is administered orally.[1] Its pharmacokinetic profile has been characterized in both preclinical and clinical studies.

Table 2: Summary of Pharmacokinetic Parameters of Pyrotinib

| Parameter | Species | Value | Reference(s) |

| Time to Maximum Plasma Concentration (Tmax) | Human | 3-5 hours | [6] |

| Apparent Volume of Distribution (Vd/F) | Human | ~3820 L/kg | [6] |

| Metabolism | Human | Primarily by CYP3A4 (>75%) | [7][8] |

| Excretion | Human | Mainly in feces (>90.9%) | [7][8] |

| Plasma Protein Binding | Human | 86.9-99.7% | [6] |

Clinical Efficacy and Safety

Clinical trials have demonstrated the promising antitumor activity of pyrotinib in patients with HER2-positive metastatic breast cancer.[1][9]

Table 3: Summary of Clinical Efficacy of Pyrotinib in HER2-Positive Metastatic Breast Cancer

| Parameter | Value | Clinical Trial Phase | Reference(s) |

| Overall Response Rate (ORR) | 50% (evaluable patients) | Phase I | [1] |

| ORR in 400 mg dose cohort | 87.5% | Phase I | [1] |

| Median Time to Response | 8 weeks | Phase I | [1] |

| Median Duration of Response | 32.4 weeks | Phase I | [1] |

| Median Progression-Free Survival (PFS) | 35.4 weeks | Phase I | [1] |

| Total Pathological Complete Response (tpCR) Rate (neoadjuvant setting) | 26% | Single-arm trial | [9] |

The most common treatment-related adverse event is diarrhea.[1][9] Other reported adverse effects include nausea, oral ulceration, and asthenia.[1]

Detailed Experimental Protocols

Quantification of Pyrotinib in Human Plasma by UPLC-MS/MS

This protocol describes a validated method for the determination of pyrotinib concentrations in human plasma, crucial for pharmacokinetic studies.[7][10]

Methodology:

-

Sample Preparation:

-

To 100 µL of human plasma, add a suitable internal standard.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube for analysis.[7]

-

-

Chromatographic Conditions:

-

Mass Spectrometric Conditions:

-

Data Analysis:

-

Construct a calibration curve using standards of known pyrotinib concentrations.

-

Determine the concentration of pyrotinib in the plasma samples by interpolating from the calibration curve.

-

Western Blot Analysis of HER2 Signaling Pathway

This protocol details the investigation of pyrotinib's effect on the phosphorylation status of key proteins in the HER2 signaling pathway.[12][13]

Methodology:

-

Cell Culture and Treatment:

-

Culture HER2-positive breast cancer cell lines (e.g., SK-BR-3, BT-474) in appropriate media.

-

Treat cells with varying concentrations of pyrotinib dimaleate for a specified duration (e.g., 24 hours).

-

-

Protein Extraction:

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[2]

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.[2]

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-HER2, HER2, p-AKT, AKT, p-ERK, and ERK overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Cell Proliferation (Sulforhodamine B - SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content, to assess the cytotoxic effects of pyrotinib.[14][15][16]

Methodology:

-

Cell Seeding:

-

Seed HER2-positive cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[14]

-

-

Drug Treatment:

-

Treat the cells with a serial dilution of pyrotinib dimaleate for 72 hours.[14]

-

-

Cell Fixation:

-

Staining:

-

Washing and Solubilization:

-

Absorbance Measurement:

Conclusion

Pyrotinib dimaleate is a promising targeted therapy for HER2-positive cancers, demonstrating significant preclinical and clinical activity. Its mechanism as an irreversible dual EGFR/HER2 inhibitor, leading to the blockade of critical oncogenic signaling pathways, underpins its therapeutic efficacy. The experimental protocols detailed in this guide provide a framework for researchers to further investigate its properties and potential applications. As research continues, a deeper understanding of pyrotinib's molecular interactions and resistance mechanisms will be crucial for optimizing its clinical use and developing next-generation targeted therapies.

References

- 1. cancernetwork.com [cancernetwork.com]

- 2. benchchem.com [benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The Synergistic Effects of Pyrotinib Combined With Adriamycin on HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medrxiv.org [medrxiv.org]

- 7. A validated UPLC-MS/MS method for quantification of pyrotinib and population pharmacokinetic study of pyrotinib in HER2-positive breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolic characterization of pyrotinib in humans by ultra-performance liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clinical efficacy of pyrotinib combined with chemotherapy for neoadjuvant treatment in HER2-positive breast cancer: a single-center study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A validated UPLC-MS/MS method for quantification of pyrotinib and population pharmacokinetic study of pyrotinib in HER2-positive breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. UPLC-MS/MS assay for the simultaneous determination of pyrotinib and its oxidative metabolite in rat plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The efficacy and potential mechanisms of pyrotinib in targeting EGFR and HER2 in advanced oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pan-HER Tyrosine Kinase Inhibitor Pyrotinib Enhances Radiosensitivity via ERK1/2 Pathway in HER2-Positive Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Odyssey of Pyrotinib Dimaleate: An In-depth Technical Guide to Uptake and Distribution

For Immediate Release

This technical guide provides a comprehensive overview of the cellular uptake and distribution of pyrotinib (B611990) dimaleate, an irreversible pan-ErbB receptor tyrosine kinase inhibitor. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current research findings to elucidate the mechanisms governing pyrotinib's entry into cancer cells and its subsequent intracellular fate, which are intrinsically linked to its therapeutic efficacy.

Executive Summary

Pyrotinib's primary mechanism of cellular entry and action involves the induction of endocytosis and subsequent degradation of its principal target, the Human Epidermal Growth Factor Receptor 2 (HER2). Unlike passive diffusion, pyrotinib's cellular uptake is an active process mediated by its interaction with HER2 on the cell surface. This guide details the downstream signaling consequences of this interaction, presents quantitative data on the effective concentrations of pyrotinib, and provides detailed protocols for key experimental assays. Visual diagrams of the signaling pathways and experimental workflows are included to facilitate a deeper understanding of the complex processes involved.

Cellular Uptake: A Receptor-Mediated Journey

The cellular uptake of pyrotinib is not a simple passage across the cell membrane but is intricately tied to its mechanism of action against HER2-overexpressing cancer cells. Pyrotinib, as an irreversible tyrosine kinase inhibitor, binds to the intracellular kinase domain of HER family receptors, including HER1, HER2, and HER4.[1] This binding event is a critical initiator of a cascade that leads to the internalization of the receptor-drug complex.

Studies have consistently shown that treatment with pyrotinib leads to a significant reduction in HER2 protein levels.[2] This is not due to decreased gene expression; in fact, HER2 mRNA levels can sometimes be upregulated following treatment.[3] Instead, pyrotinib promotes the ubiquitination of HER2, marking it for internalization and subsequent degradation through the proteasomal or lysosomal pathways.[2][3] This process of inducing HER2 endocytosis is a key feature of pyrotinib's cellular uptake and intracellular accumulation. By promoting the internalization of its target, pyrotinib effectively concentrates its activity within the target cells.

Data Presentation: Effective Concentrations and Cellular Effects

While direct quantitative data on the intracellular concentration of pyrotinib is limited in the current literature, numerous studies have established the effective concentration ranges required to elicit significant biological responses in various HER2-positive cancer cell lines. The following table summarizes these findings.

| Cell Line | Cancer Type | Pyrotinib Concentration | Duration of Treatment | Key Observed Effects |

| SK-BR-3 | Breast Cancer | 0.3, 3, 10 µg/ml | 48 hours | Decreased phosphorylation of Akt and p65.[1] |

| AU565 | Breast Cancer | 0.3, 3 µg/ml | 24 hours | Decreased cell migration. |

| NCI-N87 | Gastric Cancer | 0.01 µM | 12 hours (pre-irradiation) | Inhibition of HER2 nuclear entry and reduced phosphorylation of ERK1/2.[4] |

| SNU-216 | Gastric Cancer | 0.01 µM | 12 hours (pre-irradiation) | Inhibition of HER2 nuclear entry and reduced phosphorylation of ERK1/2.[4] |

| H2170 | Non-Small Cell Lung Cancer | 10 µM | 24 hours | Induced HER2 endocytosis from the cell membrane to the cytoplasm.[5] |

| Calu-3 | Non-Small Cell Lung Cancer | 10 µM | 24 hours | Induced HER2 endocytosis from the cell membrane to the cytoplasm.[5] |

Intracellular Distribution and Downstream Signaling

Upon entering the cell, primarily through HER2 endocytosis, pyrotinib exerts its inhibitory effects on key signaling pathways that are crucial for cancer cell proliferation and survival. The irreversible binding of pyrotinib to the ATP binding site of the HER2 kinase domain blocks its autophosphorylation and the subsequent activation of downstream pathways.[1]

The two major signaling cascades affected are:

-

The PI3K/AKT Pathway: This pathway is a central regulator of cell survival, growth, and proliferation. Pyrotinib treatment leads to a marked decrease in the phosphorylation of AKT (p-Akt), thereby inhibiting this pro-survival pathway.[1][6]

-

The RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is critical for cell proliferation and differentiation. Pyrotinib has been shown to suppress the phosphorylation of ERK1/2, indicating an inhibition of this signaling cascade.[6]

The inhibition of these pathways ultimately leads to cell cycle arrest, induction of apoptosis, and a reduction in tumor growth.

Experimental Protocols

Immunofluorescence Assay for HER2 Internalization

This protocol is designed to visually assess the effect of pyrotinib on the subcellular localization of the HER2 receptor.

Materials:

-

HER2-positive cancer cells (e.g., SK-BR-3, H2170)

-

Culture medium and supplements

-

Pyrotinib dimaleate

-

Paraformaldehyde (PFA)

-

Permeabilization buffer (e.g., Triton X-100 in PBS)

-

Blocking buffer (e.g., Bovine Serum Albumin in PBS)

-

Primary antibody against HER2

-

Fluorophore-conjugated secondary antibody

-

DAPI nuclear stain

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with the desired concentration of pyrotinib or vehicle control (DMSO) for the specified duration (e.g., 24 hours).

-

Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.

-

Blocking: Wash with PBS and block non-specific antibody binding with blocking buffer for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with the primary anti-HER2 antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

-

Staining and Mounting: Wash with PBS, counterstain with DAPI for 5 minutes, and mount the coverslips on microscope slides.

-

Imaging: Visualize and capture images using a fluorescence microscope. A decrease in membrane-localized HER2 and an increase in cytoplasmic puncta in pyrotinib-treated cells indicate receptor internalization.

Western Blot Analysis of Downstream Signaling

This protocol details the steps to quantify the levels of total and phosphorylated HER2, AKT, and ERK in response to pyrotinib treatment.

Materials:

-

HER2-positive cancer cells

-

Pyrotinib dimaleate

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose/PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-HER2, anti-p-HER2, anti-AKT, anti-p-AKT, anti-ERK, anti-p-ERK, and a loading control like beta-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with pyrotinib or vehicle for the desired time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer.

-

SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane, add ECL substrate, and visualize the protein bands using an imaging system. Quantify band intensities to determine the relative protein levels.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of pyrotinib on cancer cells.[7][8]

Materials:

-

HER2-positive cancer cells

-

Pyrotinib dimaleate

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a specialized reagent)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed a known number of cells per well in a 96-well plate and allow them to attach overnight.

-

Treatment: Treat the cells with a range of pyrotinib concentrations for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is proportional to the absorbance.

Conclusion

The cellular uptake and distribution of pyrotinib dimaleate are dynamic processes intrinsically linked to its potent anti-cancer activity. By inducing the endocytosis and subsequent degradation of its primary target, HER2, pyrotinib ensures its effective accumulation within cancer cells and the potent inhibition of critical pro-survival signaling pathways. The experimental protocols and data presented in this guide provide a robust framework for researchers to further investigate and harness the therapeutic potential of this promising targeted therapy.

References

- 1. The Synergistic Effects of Pyrotinib Combined With Adriamycin on HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyrotinib inhibits the tumorigenicity of HER2-positive non-small cell lung cancer by inducing ARIH1/ubiquitin/lysosome-dependent degradation of HER2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pan-HER Tyrosine Kinase Inhibitor Pyrotinib Enhances Radiosensitivity via ERK1/2 Pathway in HER2-Positive Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. karger.com [karger.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. MTT assay protocol | Abcam [abcam.com]

Pyrotinib: A Pan-ErbB Tyrosine Kinase Inhibitor Overcoming HER2 Dependency in Breast Cancer

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Human Epidermal Growth Factor Receptor 2 (HER2)-positive breast cancer, characterized by the amplification or overexpression of the HER2 gene, accounts for approximately 20% of all breast cancer cases and is associated with an aggressive disease course.[1] While therapies targeting HER2, such as the monoclonal antibody trastuzumab, have revolutionized treatment, primary and acquired resistance remains a significant clinical challenge.[2][3][4] Pyrotinib (B611990), a novel, oral, irreversible pan-ErbB receptor tyrosine kinase inhibitor (TKI), has emerged as a potent therapeutic agent that effectively overcomes HER2 dependency, demonstrating significant efficacy in patients with HER2-positive metastatic breast cancer, including those resistant to other anti-HER2 therapies.[2][5] This technical guide provides an in-depth overview of the mechanism of action of pyrotinib, its role in surmounting trastuzumab resistance, and a summary of key clinical and preclinical data. Detailed experimental protocols and visualizations of critical pathways are included to support further research and development in this area.

Introduction to HER2 Dependency and Therapeutic Challenges

HER2 is a member of the epidermal growth factor receptor (EGFR/ErbB) family of receptor tyrosine kinases. In HER2-positive breast cancer, the overexpression of HER2 receptors leads to the formation of homodimers and heterodimers (particularly with HER3), resulting in constitutive activation of downstream signaling pathways, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[2][4] This "HER2 dependency" drives tumor cell proliferation, survival, migration, and invasion.

The advent of HER2-targeted therapies, such as trastuzumab, pertuzumab, and the antibody-drug conjugate T-DM1, has significantly improved patient outcomes. However, resistance to these agents is common.[4] Mechanisms of resistance are multifactorial and include the expression of truncated HER2 fragments like p95HER2 that lack the trastuzumab-binding domain, activating mutations in the PI3K pathway (e.g., PIK3CA mutations), and compensatory signaling through other receptors.[4][6] This necessitates the development of novel agents that can effectively inhibit HER2 signaling despite these resistance mechanisms.

Pyrotinib: Mechanism of Action

Pyrotinib is an irreversible pan-ErbB TKI that targets HER1 (EGFR), HER2, and HER4.[5][7][8] Its mechanism of action is multifaceted, addressing the limitations of existing HER2-targeted therapies.

-

Irreversible Kinase Inhibition : Unlike reversible inhibitors, pyrotinib forms a covalent bond with cysteine residues within the ATP-binding pocket of the HER1, HER2, and HER4 kinase domains.[9] This irreversible binding leads to a sustained and potent inhibition of receptor autophosphorylation and downstream signaling.

-

Blockade of Downstream Signaling : By inhibiting HER2 phosphorylation, pyrotinib effectively blocks the activation of the two major downstream signaling cascades: the PI3K/AKT pathway, which is crucial for cell survival and proliferation, and the RAS/RAF/MEK/ERK (MAPK) pathway, which regulates cell growth and differentiation.[2][3][8][10]

-

Induction of HER2 Degradation : Beyond signaling inhibition, pyrotinib has been shown to induce the degradation of the HER2 protein.[10][11] This occurs by displacing the chaperone protein HSP90 from HER2, which leads to HER2 endocytosis, ubiquitylation, and subsequent degradation through the lysosomal pathway.[10][11][12]

-

Induction of DNA Damage : Preclinical studies have revealed that pyrotinib can also induce DNA damage. This is mediated by the activation of the reactive oxygen species (ROS)/heat shock factor 1 (HSF-1) signaling pathway, providing an additional mechanism of cytotoxicity.[10][11]

// Connections HER2_dimer -> HER2_kinase [label="Activates"]; Pyrotinib_int -> HER2_kinase [label="Irreversibly Binds\n(Covalent Bond)", color="#EA4335", arrowhead=tee, style=dashed, fontcolor="#EA4335"];

HER2_kinase -> PI3K [label="Phosphorylates"]; PI3K -> AKT; AKT -> mTOR;

HER2_kinase -> RAS [label="Activates"]; RAS -> RAF; RAF -> MEK; MEK -> ERK;

mTOR -> Proliferation; ERK -> Proliferation;

// Degradation Pathway HER2_kinase -> HER2_HSP90 [style=invis]; HSP90 -> HER2_HSP90 [dir=none]; Pyrotinib_int -> HER2_HSP90 [label="Displaces HSP90", color="#EA4335", arrowhead=tee, style=dashed, fontcolor="#EA4335"]; HER2_HSP90 -> Ub [label="Induces\nUbiquitylation"]; Ub -> Lysosome [label="Targets for"];

// Invisible edges for layout Pyrotinib_ext -> Pyrotinib_int [style=invis]; } .dot Caption: Mechanism of Action of Pyrotinib.

Overcoming HER2 Dependency and Trastuzumab Resistance

Pyrotinib's efficacy in trastuzumab-resistant settings is a key differentiator. It addresses several mechanisms of resistance:

-

Activity in Primary Resistance : In preclinical models of primary trastuzumab resistance, pyrotinib effectively inhibited cell proliferation, migration, and invasion, whereas trastuzumab had no effect.[2][3] This is because pyrotinib acts downstream of the trastuzumab binding site and can block signaling even when the extracellular domain is inaccessible or when alternative pathways are activated.

-

Superiority in Combination : Studies have shown that the combination of pyrotinib plus trastuzumab is more effective than pertuzumab plus trastuzumab at inhibiting tumor growth in trastuzumab-resistant xenograft models.[2][3] This suggests a synergistic effect where trastuzumab's extracellular blockade is complemented by pyrotinib's potent intracellular kinase inhibition.

-

Bypassing PIK3CA Mutations : Activating mutations in PIK3CA are a known mechanism of resistance to HER2-targeted therapies.[6] By potently inhibiting the PI3K/AKT pathway at the receptor level, pyrotinib can still exert an anti-tumor effect in cells with such mutations, a setting where therapies like trastuzumab may fail.[2]

// Logical Connection Signaling_T -> Signaling_P [style=invis]; Resistance_T -> Overcome [label="Pyrotinib bypasses\nthese mechanisms", style=dashed, color="#34A853", constraint=false]; } .dot Caption: Pyrotinib Overcomes Trastuzumab Resistance Mechanisms.

Quantitative Data from Clinical and Preclinical Studies

Pyrotinib, often in combination with capecitabine, has demonstrated superior efficacy compared to other TKIs like lapatinib (B449) in heavily pretreated patients with HER2-positive metastatic breast cancer.[13][14] It has also shown significant activity in the neoadjuvant setting.[5][15][16]

Table 1: Key Phase II/III Clinical Trial Data for Pyrotinib

| Trial Name / Identifier | Phase | Treatment Arms | Patient Population | Key Efficacy Endpoints | Results | Reference |

| NCT02422199 | II | Pyrotinib + Capecitabine vs. Lapatinib + Capecitabine | HER2+ MBC, previously treated with taxanes, anthracyclines, and/or trastuzumab | PFS, ORR | PFS: 18.1 vs 7.0 months (HR=0.36, p<0.001)ORR: 78.5% vs 57.1% (p=0.01) | [13][14] |

| PHOEBE (NCT03080805) | III | Pyrotinib + Capecitabine vs. Lapatinib + Capecitabine | HER2+ MBC, previously treated with trastuzumab and taxanes | PFS | Confirmed superiority of Pyrotinib arm over Lapatinib arm | [13] |

| NCT03756064 | II | Pyrotinib + TCbH* vs. TCbH* alone | Stage II-III HER2+ breast cancer (neoadjuvant) | pCR** | pCR: 71.4% vs 36.7% (p<0.05) | [16] |

| EPIC (ChiCTR2000038832) | II | Eribulin + Pyrotinib | Trastuzumab-resistant HER2+ advanced breast cancer | PFS, ORR | Median PFS: 13.73 monthsORR: 53.3% | [17][18] |

*TCbH: Trastuzumab, Carboplatin, Docetaxel **pCR: Pathological Complete Response

Table 2: Preclinical Efficacy Data

| Cell Line | Type | Experiment | Treatment | Result | Reference |

| SK-BR-3 | Trastuzumab-sensitive | Cell Viability | Pyrotinib | Significant inhibition of viability | [10] |